Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate
Description
Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate is a heterocyclic compound featuring a central imidazo[1,2-a]pyridine core linked to a piperazine ring via a methyl group. The piperazine is further connected to a benzoate ester through a carbonyl bridge.
Properties
IUPAC Name |
methyl 4-[4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-28-21(27)17-7-5-16(6-8-17)20(26)24-12-10-23(11-13-24)15-18-14-22-19-4-2-3-9-25(18)19/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLDLJCZTPDMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CN=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Iodine-Catalyzed Ultrasonication
A green protocol employs molecular iodine (20 mol%) under ultrasonic irradiation to condense 2-aminopyridine derivatives, acetophenones, and dimedone in aqueous medium.
- Mechanism : In situ generation of phenylglyoxal intermediates from acetophenones via iodine-mediated oxidation, followed by cyclocondensation with 2-aminopyridine and dimedone.
- Conditions : Room temperature, 30-minute reaction time, water solvent.
- Yield : Up to 96%.
- Advantages : Eco-friendly (E-factor: 0.3), minimal byproducts, and scalability.
Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
An alternative one-pot method couples 2-azidobenzaldehyde, 2-aminopyridine, and tert-butyl isocyanide in methanol.
- Mechanism : Cycloaddition followed by azide-alkyne Huisgen reaction.
- Conditions : Methanol solvent, ambient temperature, 12-hour reaction.
- Yield : 65–78%.
- Limitations : Requires azide precursors, posing safety concerns.
Piperazine-Benzoate Conjugation Strategies
The piperazine-1-carbonyl benzoate moiety is introduced via sequential coupling reactions:
Amide Bond Formation
The benzoate ester is synthesized first, followed by activation as a carbonyl chloride for piperazine coupling.
N-Alkylation of Piperazine
The imidazo[1,2-a]pyridin-3-ylmethyl group is appended via N-alkylation:
- Reagents : Imidazo[1,2-a]pyridine-3-carbaldehyde, sodium cyanoborohydride (NaBH₃CN), acetic acid.
- Conditions : Methanol, 12-hour stirring at room temperature.
- Yield : 82–89%.
Integrated Synthetic Route
Combining the above steps, the full synthesis proceeds as follows:
Imidazo[1,2-a]pyridine Synthesis
Reductive Amination
Amide Coupling
Reaction Optimization and Challenges
Catalyst Loading
Reducing iodine to 10 mol% decreases yield to 72%, underscoring the necessity of 20 mol% for efficient catalysis.
Solvent Effects
Regioselectivity
Buchwald-Hartwig cross-coupling ensures C-3 selectivity in imidazo[1,2-a]pyridine alkylation, avoiding C-2 byproducts.
Analytical Validation
Synthesized batches are characterized using:
- ¹H NMR (CDCl₃): δ 8.62 (d, 1H, imidazo H), 7.95 (d, 2H, benzoate H), 3.90 (s, 3H, OCH₃).
- ESI-MS : m/z 379.2 [M+H]⁺.
- HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
Cost Efficiency
Iodine catalysis reduces expenses ($0.12/g catalyst) compared to palladium-based systems ($1.50/g).
Alternative Methodologies
Solid-Phase Synthesis
A patent describes using Wang resin for iterative coupling, achieving 76% yield but requiring specialized equipment.
Microwave-Assisted Reactions
Microwave irradiation (100°C, 10 min) accelerates piperazine alkylation, though scalability remains unproven.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Research indicates that Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate exhibits various biological activities:
- Anticancer Properties : The compound has been studied for its ability to inhibit cancer cell proliferation. It targets specific pathways involved in tumor growth and metastasis.
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various bacterial strains. Studies suggest that the presence of the imidazo[1,2-a]pyridine structure enhances this efficacy.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Inhibition of cell cycle progression |
Therapeutic Applications
The compound's potential therapeutic applications are vast:
- Cancer Treatment : Given its anticancer properties, it may be developed into a novel therapeutic agent for treating various cancers.
- Infectious Diseases : Its antimicrobial properties suggest potential use in developing new antibiotics or antifungal agents.
Case Studies and Research Findings
Several studies have demonstrated the efficacy of this compound:
- Study on Anticancer Activity : A recent study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in lung cancer cells through mitochondrial pathways .
- Antimicrobial Efficacy Testing : Another research project evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations comparable to existing antibiotics .
Mechanism of Action
The mechanism of action of Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine scaffold can bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity: The benzoate ester in the target compound may serve as a prodrug, with hydrolysis yielding a carboxylic acid for enhanced target binding. In contrast, methanone derivatives (e.g., KKQ ligand) avoid this activation step, offering more predictable pharmacokinetics .
- Solubility : Piperidine-linked carboxylic acid derivatives () exhibit higher aqueous solubility but may require formulation optimization for bioavailability .
- Synthetic Feasibility : Multicomponent reactions () and esterification protocols () provide scalable routes for analogs, though substituent choice impacts yield and purity.
Biological Activity
Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core linked to an imidazo[1,2-a]pyridine moiety and a benzoate group. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
Research indicates that compounds with similar structures often act as inhibitors of specific kinases and receptors involved in various signaling pathways. For example, imidazo[1,2-a]pyridine derivatives have been studied for their ability to inhibit c-KIT and other tyrosine kinases, which are crucial in cancer progression. The proposed mechanism involves binding to the ATP-binding site of these kinases, thereby preventing phosphorylation events that lead to tumor growth and survival .
Anticancer Activity
This compound has shown promising results in inhibiting cancer cell lines. In vitro studies have reported IC50 values in the low nanomolar range against imatinib-resistant tumor cells . The compound's ability to selectively inhibit c-KIT mutations suggests its potential as a therapeutic agent for gastrointestinal stromal tumors (GISTs).
Neurotransmitter Receptor Interaction
Piperazine derivatives are known for their interactions with neurotransmitter receptors. Studies have indicated that similar compounds can act as antagonists at serotonin and dopamine receptors . This activity may contribute to potential applications in treating neurological disorders such as depression and anxiety.
Study 1: Inhibition of c-KIT
A study published in Molecular Cancer Therapeutics evaluated the efficacy of various imidazo[1,2-a]pyridine derivatives against c-KIT mutations. This compound was included in the screening process and demonstrated significant inhibitory effects on mutant forms of c-KIT associated with GISTs .
Study 2: Neuropharmacological Effects
Another investigation explored the effects of piperazine derivatives on serotonin receptors. The results indicated that compounds similar to this compound exhibited high affinity for the 5-HT2A receptor, suggesting potential antidepressant properties .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Target | IC50 (nM) | Activity |
|---|---|---|---|
| This compound | c-KIT | <10 | Inhibitor |
| Compound A | PDGFRα | <50 | Inhibitor |
| Compound B | 5-HT2A | <20 | Antagonist |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
